molecular formula C26H29ClN2O2 B448440 11-(4-chlorophenyl)-3,3-dimethyl-10-(3-methylbutanoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one CAS No. 354547-73-2

11-(4-chlorophenyl)-3,3-dimethyl-10-(3-methylbutanoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B448440
CAS No.: 354547-73-2
M. Wt: 437g/mol
InChI Key: WIELBMCPGVDHMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-(4-chlorophenyl)-3,3-dimethyl-10-(3-methylbutanoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their pharmacological properties, particularly in the treatment of anxiety, insomnia, and seizures. This specific compound is characterized by its unique structure, which includes a chlorophenyl group, a dimethyl group, and a methylbutanoyl group, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of 11-(4-chlorophenyl)-3,3-dimethyl-10-(3-methylbutanoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves several steps. One common method includes the following steps:

Industrial production methods often utilize continuous flow chemistry to enhance the efficiency and yield of the synthesis process. This approach allows for better control over reaction conditions and scalability .

Chemical Reactions Analysis

11-(4-chlorophenyl)-3,3-dimethyl-10-(3-methylbutanoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 11-(4-chlorophenyl)-3,3-dimethyl-10-(3-methylbutanoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By enhancing the inhibitory effects of GABA, the compound exerts anxiolytic, sedative, and anticonvulsant effects. The molecular targets include GABA(a) receptors, which facilitate the influx of chloride ions into neurons, leading to hyperpolarization and reduced neuronal excitability .

Properties

CAS No.

354547-73-2

Molecular Formula

C26H29ClN2O2

Molecular Weight

437g/mol

IUPAC Name

6-(4-chlorophenyl)-9,9-dimethyl-5-(3-methylbutanoyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C26H29ClN2O2/c1-16(2)13-23(31)29-21-8-6-5-7-19(21)28-20-14-26(3,4)15-22(30)24(20)25(29)17-9-11-18(27)12-10-17/h5-12,16,25,28H,13-15H2,1-4H3

InChI Key

WIELBMCPGVDHMH-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC=C(C=C4)Cl

Canonical SMILES

CC(C)CC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC=C(C=C4)Cl

Origin of Product

United States

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